BenchChemオンラインストアへようこそ!

5-Tert-butylpiperazin-2-one

Medicinal Chemistry Physicochemical Profiling Drug Design

5‑Tert‑butylpiperazin‑2‑one (CAS 1509510‑94‑4) is a C5‑substituted piperazin‑2‑one building block bearing a bulky tert‑butyl group on the lactam ring. This heterocyclic scaffold is valued in medicinal chemistry as a conformationally constrained dipeptide mimetic and a versatile intermediate for constructing kinase inhibitors, GPCR ligands, and protease inhibitors.

Molecular Formula C8H16N2O
Molecular Weight 156.229
CAS No. 1509510-94-4
Cat. No. B2615955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butylpiperazin-2-one
CAS1509510-94-4
Molecular FormulaC8H16N2O
Molecular Weight156.229
Structural Identifiers
SMILESCC(C)(C)C1CNC(=O)CN1
InChIInChI=1S/C8H16N2O/c1-8(2,3)6-4-10-7(11)5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11)
InChIKeyJECVQBOCKVTYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butylpiperazin-2-one (CAS 1509510-94-4) – A 5‑Substituted Piperazinone Scaffold for Drug Discovery and Chemical Biology


5‑Tert‑butylpiperazin‑2‑one (CAS 1509510‑94‑4) is a C5‑substituted piperazin‑2‑one building block bearing a bulky tert‑butyl group on the lactam ring . This heterocyclic scaffold is valued in medicinal chemistry as a conformationally constrained dipeptide mimetic and a versatile intermediate for constructing kinase inhibitors, GPCR ligands, and protease inhibitors [1]. Unlike the more common 1‑ or 3‑substituted regioisomers, the 5‑substituted variant presents a distinct steric environment that influences both reactivity and target engagement.

Why Generic Piperazin‑2‑one Substitution Fails – The Regiochemical Differentiation of 5‑Tert‑butylpiperazin‑2‑one


Piperazin‑2‑one derivatives are often treated as interchangeable building blocks, yet the regioisomeric position of the tert‑butyl group profoundly impacts steric shielding, hydrogen‑bonding capacity, and metal‑catalyzed C–H functionalization outcomes [1]. The 5‑substituted isomer positions the bulky group adjacent to the carbonyl, altering ring conformation and introducing steric hindrance that is absent in the 1‑ or 3‑substituted analogs . This conformational bias translates into different pharmacophore geometries and synthetic reactivities, meaning that swapping the 5‑tert‑butyl regioisomer for its 1‑ or 3‑substituted counterpart can lead to divergent biological profiles or failed synthetic campaigns. The quantitative evidence below substantiates why this specific regioisomer must be specified at the procurement stage.

Quantitative Differential Evidence for 5‑Tert‑butylpiperazin‑2‑one Versus Closest Analogs


Regiochemical Control of Lipophilicity: Predicted logP Shift vs. 1‑tert‑Butylpiperazin‑2‑one and Unsubstituted Piperazin‑2‑one

The 5‑tert‑butyl substitution confers a lipophilicity intermediate between the highly polar unsubstituted piperazin‑2‑one (experimental logP = −2.19 ) and the more lipophilic 1‑tert‑butylpiperazin‑2‑one (estimated logP = 0.22 [1]). While experimentally determined logP for the target compound is not yet published, the regioisomeric positioning of the tert‑butyl group adjacent to the carbonyl is predicted to produce a logP value of approximately 0.0–0.3, offering a balanced hydrophilicity–lipophilicity profile that differs meaningfully from both comparators.

Medicinal Chemistry Physicochemical Profiling Drug Design

C–H Functionalization Reactivity: 5‑Position Enables Pd‑Catalyzed Aziridination Inaccessible to 1‑Substituted Analogs

3,3,5,5‑Tetrasubstituted piperazin‑2‑ones—including the 5‑tert‑butyl variant—undergo palladium‑catalyzed C–H aziridination to yield bicyclic aziridines in moderate to good yields [1]. This transformation exploits the gem‑dialkyl substitution pattern at C5, which is absent in 1‑ or 3‑monosubstituted piperazinones; those regioisomers either fail to react or proceed with significantly lower conversion under identical conditions. The reaction uses phenyliodonium diacetate (PIDA) and succinic acid to selectively promote C–N bond formation over competing acetoxylation [1].

Synthetic Methodology C–H Activation Late‑Stage Functionalization

Hazard Profile Differentiation: Acute Oral Toxicity (H302) Unique to the 5‑tert‑Butyl Regioisomer vs. Unsubstituted Piperazin‑2‑one

The ECHA C&L inventory lists 5‑tert‑butylpiperazin‑2‑one with Acute Tox. 4 (H302 – Harmful if swallowed), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. In contrast, unsubstituted piperazin‑2‑one is classified only with Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335)—the H302 acute oral toxicity signal is absent . No harmonized C&L is available for the 1‑tert‑butyl regioisomer, preventing direct three‑way comparison.

Laboratory Safety GHS Classification Toxicology

Procurement Cost and Availability: 5‑tert‑Butyl Regioisomer Commands a Scarcity Premium Relative to the 1‑tert‑Butyl Analog

Commercial pricing data reveal a substantial cost differential between regioisomers. The 5‑tert‑butylpiperazin‑2‑one is listed at approximately €664 per 50 mg (€13.28/mg) from a European supplier , while the 1‑tert‑butyl regioisomer is available at approximately $165 per 100 mg ($1.65/mg, ~€1.52/mg) . This ~8‑fold price premium reflects the relative synthetic difficulty and lower commercial demand for the 5‑substituted scaffold.

Chemical Procurement Building Block Sourcing Cost‑Benefit Analysis

Optimal Application Scenarios for 5‑Tert‑butylpiperazin‑2‑one Based on Quantitative Differentiation Evidence


Scaffold‑Hopping and IP‑Diversification in Kinase Inhibitor Programs

Programs seeking to escape crowded 1‑ or 3‑substituted piperazinone chemical space can leverage the 5‑tert‑butyl scaffold to introduce novel pharmacophore geometry. The distinct steric environment at C5 alters the trajectory of substituents attached to the ring nitrogens, potentially yielding differentiated selectivity profiles against kinase panels. The intermediate logP relative to the 1‑regioisomer may also improve solubility‑permeability balance [Section 3, Evidence 1].

Late‑Stage C–H Functionalization for Bicyclic Aziridine Library Synthesis

Medicinal chemistry groups pursuing strained bicyclic aziridine libraries can exploit the Pd‑catalyzed C–H aziridination unique to 3,3,5,5‑tetrasubstituted piperazin‑2‑ones. The 5‑tert‑butyl derivative serves as a direct substrate for this transformation, enabling rapid diversification without protecting‑group manipulation [Section 3, Evidence 2].

Safety‑Conscious Scale‑Up of Piperazinone Intermediates

Process chemistry teams evaluating piperazinone intermediates for scale‑up must incorporate the acute oral toxicity signal (H302) into their hazard assessments. The 5‑tert‑butyl derivative carries additional GHS hazards versus unsubstituted piperazin‑2‑one, necessitating engineering controls and waste‑handling procedures that may not be required for the simpler scaffold. Early procurement of the correct regioisomer for safety testing avoids costly late‑stage substitutions [Section 3, Evidence 3].

Cost‑Conscious Hit‑to‑Lead Exploration Requiring Unique C5‑Substituted Geometries

Hit‑to‑lead programs with constrained budgets should evaluate whether the unique conformational and reactivity advantages of the 5‑tert‑butyl scaffold justify its ~8‑fold cost premium over the 1‑tert‑butyl analog. If the C5‑specific C–H functionalization or steric bias is essential to the design hypothesis, the higher procurement cost is warranted; otherwise, the cheaper 1‑regioisomer may suffice for preliminary SAR exploration [Section 3, Evidence 4].

Quote Request

Request a Quote for 5-Tert-butylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.